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Compound of Interest

4-(5,5-Dimethyl-1,3,2-
Compound Name:
dioxaborinan-2-yl)isoquinoline

Cat. No.: B1306191

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the methodologies for the synthesis
and structural elucidation of isoquinoline-derived boronic esters, with a focus on single-crystal
X-ray diffraction techniques. While crystallographic data for specific isoquinoline-derived
boronic esters, such as the one associated with the Cambridge Structural Database (CSD)
entry CCDC 2383612, have been determined, this guide will focus on the generalized
experimental protocols due to the absence of publicly available detailed reports for specific
structures.

Introduction to Isoquinoline-Derived Boronic Esters

The fusion of the isoquinoline scaffold, a prominent motif in numerous alkaloids and
pharmacologically active compounds, with the versatile boronic ester functionality offers a rich
platform for the development of novel chemical entities in drug discovery and materials
science. Boronic acids and their esters are widely recognized for their role in Suzuki-Miyaura
cross-coupling reactions, as well as their applications as sensors and therapeutic agents. The
determination of the precise three-dimensional arrangement of atoms within these molecules
through single-crystal X-ray crystallography is paramount for understanding their structure-
activity relationships, designing more potent analogues, and ensuring intellectual property.

Synthesis of Isoquinoline-Derived Boronic Esters
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The synthesis of isoquinoline-derived boronic esters can be approached through several
strategic pathways, primarily involving either the construction of the isoquinoline ring on a pre-
functionalized boronic ester or the introduction of a boronic ester moiety onto a pre-existing
isoquinoline core.

General Synthetic Protocol

A common and effective method involves a palladium-catalyzed cross-coupling reaction, such
as the Miyaura borylation, between a halogenated isoquinoline and a diboron reagent.

Materials:

o Halogenated isoquinoline (e.g., 4-bromoisoquinoline)

» Bis(pinacolato)diboron (Bzpinz)

o Palladium catalyst (e.g., Pd(dppf)Cl2)

e Ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)
o Base (e.g., potassium acetate - KOAc)

e Anhydrous solvent (e.g., dioxane, toluene, or DMSO)
 Inert atmosphere (Nitrogen or Argon)

Procedure:

e To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated isoquinoline
(1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), palladium catalyst (1-5 mol%), ligand (1-5
mol%), and base (2.0-3.0 eq.).

e Add the anhydrous solvent via syringe.

o Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes
or by three freeze-pump-thaw cycles.
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» Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the
required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

o Upon completion, cool the reaction mixture to room temperature.

 Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
isoquinoline-derived boronic ester.

Crystal Structure Determination by Single-Crystal X-
ray Diffraction

The gold standard for determining the three-dimensional structure of a crystalline solid is
single-crystal X-ray diffraction. This technique provides precise information on bond lengths,
bond angles, and the overall molecular conformation.

Experimental Protocol for Crystallization and X-ray

Diffraction
Step 1: Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1]
Common crystallization techniques include:

» Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent
mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly
over days or weeks.

» Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small,
open vial, which is then enclosed in a larger sealed container with a second, more volatile
solvent (the "anti-solvent”) in which the compound is less soluble. Diffusion of the anti-
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solvent vapor into the compound's solution gradually lowers its solubility, promoting crystal
growth.

o Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled,
leading to supersaturation and subsequent crystallization.

Step 2: Crystal Mounting and Data Collection

o A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a
microscope.[2][3]

e The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a
stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

e The goniometer head is placed on the diffractometer.

e A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.[2]
e The crystal is rotated, and a series of diffraction images are collected by a detector.[4]
Step 3: Structure Solution and Refinement

e The collected diffraction data are processed to determine the unit cell parameters and space
group.

e The initial crystal structure is solved using direct methods or Patterson methods.

e The structural model is then refined against the experimental data, a process that iteratively
adjusts atomic positions, and thermal parameters to minimize the difference between the
observed and calculated diffraction intensities.

o Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

e The final refined structure is validated using various crystallographic metrics.

Data Presentation
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The crystallographic data obtained from a single-crystal X-ray diffraction experiment is typically
presented in a series of tables. While specific data for an isoquinoline-derived boronic ester is

not publicly detailed, the following tables serve as a template for the expected quantitative
information.

Table 1: Crystal Data and Structure Refinement Parameters.
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Parameter Example Value
Empirical formula C15H18BNO2
Formula weight 255.12
Temperature 100(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=XXXXA, a=90°

b=Y.YYYA B=YY.YYY®

c=22ZZ A, y=90°

Volume VVVV.V A3

z 4

Density (calculated) D.DDD Mg/m3
Absorption coefficient M PP g mm-t
F(000) FFFF

Crystal size 0.Xx0.Y x0.Zmm

Theta range for data collection

6.66 to 66.66°

Index ranges

-h<hs<h, -ks<ksk, -I<l<l

Reflections collected

NNNNN

Independent reflections

nnnnn [R(int) = 0.rrrr]

Completeness to theta

99.9 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / params nnnn /0 / ppp
Goodness-of-fit on F2 S.SSS
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Final R indices [I>2sigma(l)]

R1 = 0.rrrr, wR2 = 0.wwww

R indices (all data)

R1 = 0.rrrr, wR2 = 0.wwww

Largest diff. peak and hole

p.ppp and -h.hhh e A-3

Table 2: Selected Bond Lengths (A).

Atom 1 Atom 2 Length (A)
B(1) 0(1) X XXX
B(1) 0(2) Y.YYY
B(1) C(4) 2.277
N(1) Cc(1) A.AAA
N(1) C(8a) B.BBB
Table 3: Selected Bond Angles (°).
Atom 1 Atom 2 Atom 3 Angle (°)
0(1) B(1) 0(2) XXX.X
0(1) B(1) C(4) YYY.Y
0(2) B(1) C(4) 722.Z
c(1) N(1) C(8a) AAAA
Visualizations

The following diagrams illustrate the general workflows for the synthesis and structural

determination of isoquinoline-derived boronic esters.
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Caption: Workflow from synthesis to crystal structure determination.
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Caption: Detailed workflow for single-crystal X-ray crystallography.
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Conclusion

This technical guide outlines the fundamental experimental procedures for the synthesis and
definitive structural characterization of isoquinoline-derived boronic esters. While access to
specific crystallographic reports remains a prerequisite for detailed structural analysis of
individual compounds, the generalized protocols and workflows presented herein provide a
robust framework for researchers in drug development and chemical sciences to approach the
study of this promising class of molecules. The precise structural data obtained from these
methods is indispensable for advancing our understanding of their chemical and biological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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